strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Description

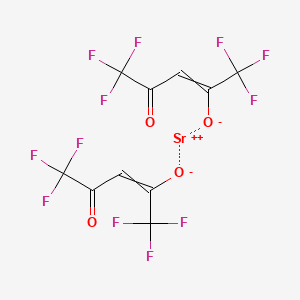

Strontium hexafluoroacetylacetonate (chemical formula: C10H2F12O4Sr; IUPAC name: strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) is a coordination complex featuring strontium(II) ions chelated by two hexafluoroacetylacetonate (hfac) ligands. Key properties include:

- Molecular Weight: 501.72 g/mol

- Appearance: Off-white powder

- Melting Point: 260 °C (sublimes at 220 °C under 0.02 mmHg)

- Solubility: Insoluble in water, soluble in organic solvents like acetone and tetrahydrofuran .

This compound is widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing strontium-containing thin films in electronics and optics .

Properties

IUPAC Name |

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVXBFHXVKDJRZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12O4Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of strontium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol in an inert atmosphere . The reaction is carried out under controlled temperature conditions, usually between 2-8°C, to ensure the stability of the product . Industrial production methods may involve larger scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the hexafluoro-4-oxopent-2-en-2-olate ligand is replaced by other ligands.

Oxidation and Reduction:

Photochemical Reactions: It can be involved in photochemical reactions, particularly in the presence of light and specific solvents.

Common reagents used in these reactions include halides, solvents like tetrahydrofuran, and other organic ligands . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with molecular targets through its hexafluoro-4-oxopent-2-en-2-olate ligand . This ligand can coordinate with various metal ions, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Thermal Stability: Fluorinated derivatives (e.g., Sr, Ba, Pb) exhibit higher melting points compared to non-fluorinated analogs (e.g., Sr acetylacetonate) due to stronger ligand-metal bonding and reduced electron density at the metal center .

- Volatility: The hexafluoro substitution enhances volatility, making Sr hexafluoroacetylacetonate suitable for vapor-phase deposition. In contrast, non-fluorinated Sr acetylacetonate decomposes before sublimation .

- Metal-Specific Trends : Larger metal ions (e.g., Ba<sup>2+</sup>, Pb<sup>2+</sup>) increase molecular weight and lattice constants in crystalline phases, as observed in Sr-substituted calcium phosphates .

Research Findings

- Crystal Structure : Substitution of Ca<sup>2+</sup> with Sr<sup>2+</sup> in phosphates increases lattice constants by ~6%, highlighting Sr's larger ionic radius (1.26 Å vs. 1.00 Å for Ca<sup>2+</sup>) .

- Solubility: Fluorination reduces aqueous solubility but improves compatibility with non-polar solvents, critical for homogeneous thin-film growth .

- Toxicity : Lead hexafluoroacetylacetonate poses environmental risks, whereas Sr derivatives are comparatively benign .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting strontium salts (e.g., SrCl₂ or SrO) with fluorinated β-diketonate ligands under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to avoid ligand decomposition. Purity validation requires X-ray diffraction (XRD) for crystallinity assessment, nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Sr²⁺ content .

Q. How does the ligand geometry influence the coordination environment of strontium in this complex?

- Methodological Answer : The hexafluoro-β-diketonate ligand’s steric and electronic effects dictate Sr²⁺ coordination. Single-crystal X-ray diffraction (SC-XRD) reveals bond angles (e.g., 109.5°–120.7° for Sr–O bonds) and coordination numbers. Computational modeling (DFT) can predict distortions caused by fluorine electronegativity, while EXAFS spectroscopy validates local atomic arrangements .

Q. What spectroscopic techniques are most effective for characterizing this compound’s thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition temperatures (e.g., 200–300°C). Differential scanning calorimetry (DSC) detects phase transitions, complemented by Fourier-transform infrared (FTIR) spectroscopy to track ligand dissociation. In situ XRD can monitor structural changes during heating .

Advanced Research Questions

Q. How do solvent polarity and counterion selection impact the compound’s solubility and reactivity in catalytic applications?

- Methodological Answer : Solvent polarity (measured via Kamlet-Taft parameters) affects ligand dissociation kinetics. For instance, polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the Sr–O bond. Counterions like nitrate vs. chloride influence ionic strength and catalytic activity in cross-coupling reactions. Systematic studies using UV-Vis spectroscopy and cyclic voltammetry are recommended .

Q. What contradictions exist in reported crystallographic data for similar strontium-β-diketonate complexes, and how can they be resolved?

- Methodological Answer : Discrepancies in bond lengths (e.g., Sr–F = 2.2–2.5 Å) may arise from crystallization conditions (e.g., solvent evaporation rate). High-resolution SC-XRD (synchrotron sources) and Hirshfeld surface analysis clarify packing effects. Comparative studies with analogs (e.g., Ca²⁺ or Ba²⁺ complexes) isolate Sr-specific trends .

Q. What computational approaches best predict the compound’s electronic structure and ligand-field splitting?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately model Sr²⁺–ligand interactions. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption bands, while natural bond orbital (NBO) analysis quantifies charge transfer. Validation via experimental XPS data (e.g., Sr3d binding energies) is critical .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in thermal decomposition pathways reported for fluorinated strontium complexes?

- Solution : Combine TGA-MS (mass spectrometry) to identify gaseous byproducts (e.g., CF₃⁺ fragments) and in situ Raman spectroscopy to track intermediate phases. Replicate experiments under controlled humidity (<5% RH) to minimize hydrolysis artifacts .

Q. What strategies improve the reproducibility of Sr–β-diketonate syntheses across laboratories?

- Solution : Standardize precursor purity (≥99.9% Sr salts, ligand recrystallization), reaction atmosphere (argon glovebox), and stoichiometric ratios (1:3 Sr:ligand). Interlaboratory round-robin trials with shared reference materials (e.g., NIST-traceable standards) enhance consistency .

Critical Research Gaps

- Luminescence Properties : No studies correlate Sr²⁺ coordination geometry with emission spectra. Time-resolved photoluminescence (TRPL) under varying temperatures could elucidate quenching mechanisms .

- Biological Interactions : Toxicity profiles (e.g., Sr²⁺ release kinetics in physiological media) remain unexplored. ICP-MS tracking in simulated body fluid (SBF) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.